Progression-Free Survival Advantage Over First-Generation ALK Inhibitor Crizotinib
In the phase 3 eXALT3 trial (NCT02767804), ensartinib demonstrated a statistically significant 2.0-fold extension of median progression-free survival compared to crizotinib in treatment-naïve ALK-positive NSCLC patients [1]. The hazard ratio of 0.56 represents a 44% reduction in the risk of disease progression or death [2]. This is the only head-to-head phase 3 trial directly comparing ensartinib against a first-generation ALK inhibitor, providing regulatory-grade evidence for procurement decisions in clinical oncology research [3].
| Evidence Dimension | Progression-free survival (median) |
|---|---|
| Target Compound Data | 25.8 months (95% CI: 21.8, not estimable) |
| Comparator Or Baseline | Crizotinib: 12.7 months (95% CI: 9.2-16.6) |
| Quantified Difference | HR 0.56 (95% CI: 0.40-0.79); p=0.0007; 13.1-month absolute median improvement |
| Conditions | eXALT3 phase 3 open-label RCT; N=290 patients with locally advanced or metastatic ALK-positive NSCLC; no prior ALK-targeted therapy; ensartinib 225 mg QD vs crizotinib 250 mg BID; PFS assessed by blinded independent central review |
Why This Matters
The 13.1-month absolute PFS advantage directly translates to reduced disease progression events, fewer treatment changes, and potentially lower overall healthcare resource utilization, which is material for both clinical trial design and formulary procurement.
- [1] Horn L, et al. Ensartinib vs Crizotinib for Patients With Anaplastic Lymphoma Kinase-Positive Non-Small Cell Lung Cancer: A Randomized Clinical Trial. JAMA Oncol. 2021;7(11):1617-1625. View Source
- [2] U.S. Food and Drug Administration. FDA approves ensartinib for ALK-positive locally advanced or metastatic non-small cell lung cancer. December 18, 2024. View Source
- [3] ClinicalTrials.gov. eXalt3: Study Comparing X-396 (Ensartinib) to Crizotinib in ALK Positive Non-Small Cell Lung Cancer (NSCLC) Patients. NCT02767804. View Source
